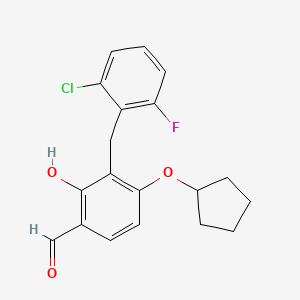
Methyl 2-(2-(furan-2-yl)quinoline-4-carboxamido)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(2-(furan-2-yl)quinoline-4-carboxamido)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate” is a complex organic compound. It contains a quinoline moiety, which is a ubiquitous heterocyclic aromatic compound with potential for industrial and medicinal applications . The compound also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
The synthesis of quinoline derivatives has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound is complex, containing a quinoline moiety, a furan ring, and a carboxamide group. The quinoline moiety is a double-ring structure containing a benzene ring fused with a pyridine moiety . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound likely involve the formation of the quinoline moiety and the furan ring, followed by the attachment of the carboxamide group. The exact reactions would depend on the specific synthesis protocol used .Aplicaciones Científicas De Investigación
Antimalarial Activity
Quinoline derivatives have been found to exhibit antimalarial activity . The quinoline nucleus is a key component of many antimalarial drugs, including chloroquine and mefloquine.
Anticancer Activity
Quinoline-based compounds have shown potential as anticancer agents . The quinoline nucleus can interact with various biological targets involved in cancer progression, making it a promising scaffold for the development of new anticancer drugs.
Antibacterial Activity
Quinoline and its derivatives have demonstrated antibacterial properties . They can inhibit the growth of various bacteria, suggesting potential use in the development of new antibacterial agents.
Antifungal Activity
Quinoline compounds have also been found to possess antifungal activity . They can inhibit the growth of various fungi, which could be useful in treating fungal infections.
Anti-Inflammatory and Analgesic Activities
Quinoline derivatives have shown anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of conditions involving inflammation and pain.
Cardiovascular Activity
Quinoline-based compounds have demonstrated cardiotonic activities . They could potentially be used in the treatment of various cardiovascular diseases.
Central Nervous System Activity
Quinoline derivatives have shown potential in the treatment of central nervous system disorders . They could be used in the development of drugs for conditions such as epilepsy, depression, and anxiety.
Hypoglycemic Activity
Quinoline compounds have demonstrated hypoglycemic activities . This suggests potential applications in the treatment of diabetes.
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and study of its biological and pharmaceutical activities. The development of more efficient and environmentally friendly synthesis protocols could also be a focus of future research .
Propiedades
IUPAC Name |
methyl 2-[[2-(furan-2-yl)quinoline-4-carbonyl]amino]-1-oxoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O5/c1-32-25(31)19-14-28(24(30)17-9-3-2-7-15(17)19)27-23(29)18-13-21(22-11-6-12-33-22)26-20-10-5-4-8-16(18)20/h2-14H,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBRLOKVRULVOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C2=CC=CC=C21)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2752931.png)


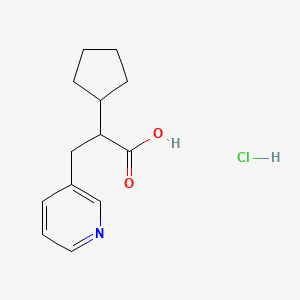
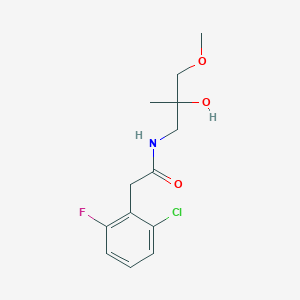
![(5aS,8aR)-N-(3-chloro-4-methylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2752940.png)


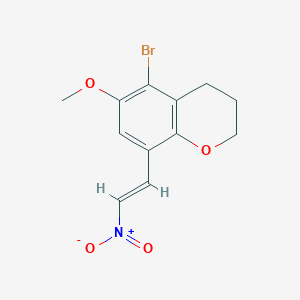
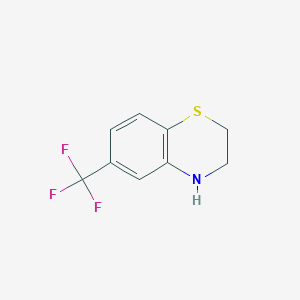
![2-Chloro-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]acetamide;hydrochloride](/img/structure/B2752951.png)
![(Z)-N-(6-bromo-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)
